molecular formula C13H16FNO2 B4034953 ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B4034953
M. Wt: 237.27 g/mol
InChI Key: GKGFAPGJEYFYFI-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a fluorinated heterocyclic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s metabolic stability and bioavailability.

Scientific Research Applications

Ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-1-carboxylic acid derivatives, while reduction may produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. The presence of the ethyl ester enhances its solubility and potential for further chemical modifications.

Properties

IUPAC Name

ethyl 6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-3-17-13(16)15-9(2)4-5-10-8-11(14)6-7-12(10)15/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFAPGJEYFYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(CCC2=C1C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 2
ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 3
ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 4
ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 5
ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 6
ethyl 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

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